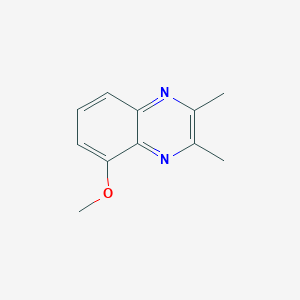5-Methoxy-2,3-dimethylquinoxaline
CAS No.: 17635-23-3
Cat. No.: VC17995296
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17635-23-3 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 5-methoxy-2,3-dimethylquinoxaline |
| Standard InChI | InChI=1S/C11H12N2O/c1-7-8(2)13-11-9(12-7)5-4-6-10(11)14-3/h4-6H,1-3H3 |
| Standard InChI Key | FQZTVKOSTVLKRA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C2C(=N1)C=CC=C2OC)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by the quinoxaline backbone, a bicyclic system comprising two nitrogen atoms at the 1- and 4-positions. Substitution at the 5-position with a methoxy group (-OCH₃) and at the 2- and 3-positions with methyl groups (-CH₃) introduces steric and electronic modifications. The methoxy group enhances solubility in polar solvents, while the methyl groups contribute to hydrophobicity .
Physical Properties
-
Molecular Formula: C₁₁H₁₂N₂O
-
Molecular Weight: 188.23 g/mol
-
Spectroscopic Identifiers:
The melting point aligns with typical quinoxaline derivatives, which generally range between 100–150°C depending on substituents .
Synthetic Methodologies
Ruthenium-Catalyzed Hydrogen Transfer
A robust synthesis route involves the reaction of 2-nitroanilines with vicinal diols using a ruthenium catalyst. For example, 2,3-dimethylquinoxaline is synthesized via [Ru₃(CO)₁₂]-catalyzed coupling of 2-nitroaniline and 2,3-butanediol in tert-amyl alcohol at 150°C, yielding an 82% product . Adapting this method for 5-methoxy-2,3-dimethylquinoxaline would require substituting 2-nitroaniline with a methoxy-substituted analog, such as 5-methoxy-2-nitroaniline, and optimizing reaction conditions to accommodate electronic effects of the methoxy group .
Surfactant-Mediated Microreactor Synthesis
Alternative approaches utilize surfactant micelles to enhance reaction efficiency. For instance, PEG-600 in aqueous media facilitates quinoxaline formation by stabilizing intermediates . This method could be tailored for 5-methoxy-2,3-dimethylquinoxaline by employing methoxy-substituted diketones or diamines, though literature specific to this compound remains sparse .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for 5-methoxy-2,3-dimethylquinoxaline are unavailable, analogous compounds provide insights:
-
¹H NMR: Expected signals include a singlet for the methoxy protons (~δ 3.8–4.0), aromatic protons (δ 7.5–8.2), and methyl groups (δ 2.3–2.6) .
-
¹³C NMR: Key peaks would correspond to the methoxy carbon (~δ 55–60), aromatic carbons (δ 120–160), and methyl carbons (δ 20–25) .
Mass Spectrometry (MS)
The molecular ion peak (M⁺) is observed at m/z 188.04, consistent with the molecular formula C₁₁H₁₂N₂O . Fragmentation patterns likely involve loss of the methoxy group (-31 Da) and methyl radicals (-15 Da) .
Infrared (IR) Spectroscopy
Prominent absorptions include:
-
C-H stretching of methyl and methoxy groups (2850–3000 cm⁻¹)
-
Aromatic C=C stretching (1450–1600 cm⁻¹)
Biological Activity and Applications
Material Science Applications
Quinoxalines serve as ligands in coordination chemistry and precursors for organic semiconductors. The methoxy group in 5-methoxy-2,3-dimethylquinoxaline could enhance electron-donating capacity, making it suitable for optoelectronic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume